molecular formula C25H23N5O4S B2606134 N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-41-2

N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2606134
CAS No.: 899761-41-2
M. Wt: 489.55
InChI Key: UXYHYTZLBOBBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure is distinguished by two key substituents: a 3,5-dimethoxyphenyl group at position 5 and a 2,5-dimethylbenzenesulfonyl moiety at position 2. The quinazoline scaffold is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications. The sulfonyl group may enhance binding affinity to biological targets, while the dimethoxyphenyl moiety could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-10-16(2)22(11-15)35(31,32)25-24-27-23(20-7-5-6-8-21(20)30(24)29-28-25)26-17-12-18(33-3)14-19(13-17)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYHYTZLBOBBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the dimethoxyphenyl and dimethylbenzenesulfonyl groups through various substitution reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the triazoloquinazoline core.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Researchers may evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazoloquinazolines vs. Triazolopyrimidines vs. Triazolotriazines
The target compound’s triazoloquinazoline core differs from related heterocycles such as triazolopyrimidines (e.g., cevipabulin succinate, ) and triazolo[1,3,5]triazines (). Key distinctions include:

  • Bioactivity: Thieno-fused triazolopyrimidines (e.g., compounds in ) exhibit superior anticancer activity compared to triazoloquinazolines, possibly due to enhanced electron-withdrawing effects from sulfur .

Substituent Effects

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 3,5-Dimethoxyphenyl; 2,5-dimethylbenzenesulfonyl Undisclosed (structural analogs show moderate anticancer activity)
Cevipabulin Succinate [1,2,4]Triazolo[1,5-a]pyrimidine Chlorine, fluorine, trifluoromethyl groups Microtubule stabilization (anticancer)
Flumetsulam [1,2,4]Triazolo[1,5-a]pyrimidine Sulfonamide group Herbicidal
Thieno-Triazolopyrimidines Thieno[2,3-e]triazolo[1,5-a]pyrimidine Thiophene fusion Anticancer (Renal Cancer UO-31: GP = 81.85%)
Triazolo[1,3,5]triazines [1,2,4]Triazolo[1,5-a][1,3,5]triazine Benzamide/phenylacetamide substituents Pharmacological tools (unspecified)

Physicochemical and Pharmacological Properties

  • Solubility: The 2,5-dimethylbenzenesulfonyl group may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., propanoic acid-substituted triazolopyrimidines in ) .
  • Purity : Analogous compounds (e.g., ) report ≥95% purity via HPLC, suggesting rigorous purification protocols.

Research Findings and Implications

  • Anticancer Potential: While thieno-fused triazolopyrimidines outperform triazoloquinazolines in NCI screens, the target compound’s benzenesulfonyl group could modulate kinase inhibition (e.g., VEGF or EGFR targets) .
  • Synthetic Scalability : and highlight challenges in low-yield reactions (20–70%), necessitating optimization for industrial-scale synthesis.
  • SAR Insights : Bulky substituents (e.g., neopentyl in ) enhance metabolic stability but may hinder target binding .

Biological Activity

N-(3,5-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The compound consists of a quinazolinamine core substituted with a triazole ring and various aromatic groups. The presence of methoxy and sulfonyl groups enhances its solubility and bioavailability.

Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44 g/mol
CAS Number: 55831-89-5

Antiviral Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antiviral properties. For instance, benzenesulfonamide derivatives have shown promise as inhibitors of HIV-1 replication. Research on related compounds suggests that modifications in the sulfonamide group can enhance antiviral efficacy. For example, derivatives were tested for their ability to inhibit HIV-1 CA protein, demonstrating EC50 values in the nanomolar range (e.g., 90 nM) for some derivatives .

Anticancer Potential

Quinazoline derivatives are well-documented for their anticancer activity. The triazole moiety in this compound may contribute to its ability to inhibit tumor cell proliferation. In vitro studies on similar quinazoline derivatives have reported IC50 values indicating effective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
HeLa (Cervical)8.7
MCF-7 (Breast)15.0

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein targets involved in viral replication or cancer cell survival pathways. Structure-activity relationship (SAR) studies suggest that the presence of the triazole and sulfonyl groups plays a critical role in binding affinity and selectivity towards these targets.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on HIV Inhibition : A derivative with a similar structure was evaluated in TZM-bl cells for its ability to inhibit HIV-1 replication with promising results showing enhanced potency compared to standard inhibitors .
  • Antitumor Efficacy : In vivo studies demonstrated that related quinazoline derivatives significantly reduced tumor size in murine models when administered at specific dosages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.